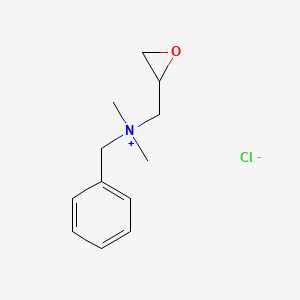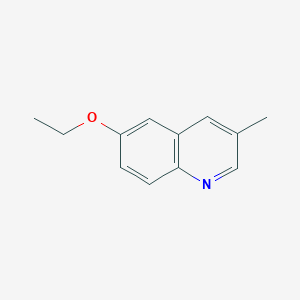
6-Ethoxy-3-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-3-methylquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family Quinolines are known for their fused benzene and pyridine rings, which contribute to their stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-3-methylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions to form quinoline derivatives . Another method is the Skraup synthesis, which involves the cyclization of aniline with glycerol and an oxidizing agent in the presence of sulfuric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxy-3-methylquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed:
- Quinoline N-oxides
- Tetrahydroquinolines
- Substituted quinoline derivatives
Scientific Research Applications
6-Ethoxy-3-methylquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Ethoxy-3-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair . This inhibition can lead to the disruption of cellular processes, making these compounds effective as antimicrobial and anticancer agents .
Comparison with Similar Compounds
- 2-Chloro-6-ethoxy-3-methylquinoline
- 6-Methoxyquinoline
- 3-Methylquinoline
Comparison: 6-Ethoxy-3-methylquinoline is unique due to its specific ethoxy and methyl substituents, which influence its chemical reactivity and biological activity. Compared to 6-Methoxyquinoline, the ethoxy group provides different steric and electronic effects, potentially leading to varied interactions with biological targets .
Properties
CAS No. |
63226-71-1 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
6-ethoxy-3-methylquinoline |
InChI |
InChI=1S/C12H13NO/c1-3-14-11-4-5-12-10(7-11)6-9(2)8-13-12/h4-8H,3H2,1-2H3 |
InChI Key |
XZMWBMLYHGDUTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


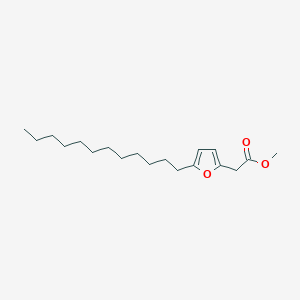
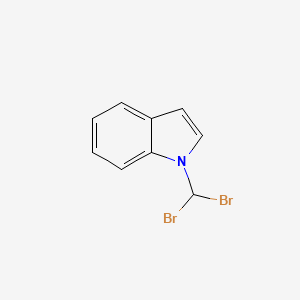

![2-Hydroxyspiro[4.5]deca-2,7-dien-1-one](/img/structure/B14500626.png)
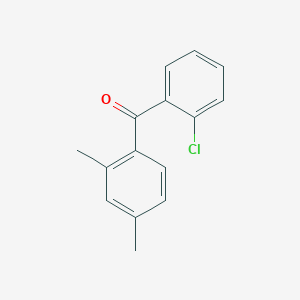
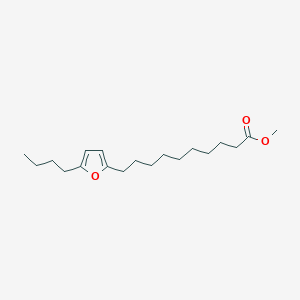
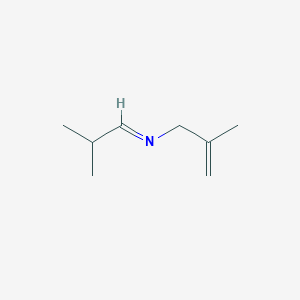
![Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500658.png)
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one](/img/structure/B14500659.png)
![N-[3-(Dimethylamino)propyl]-N-methylnitramide](/img/structure/B14500664.png)
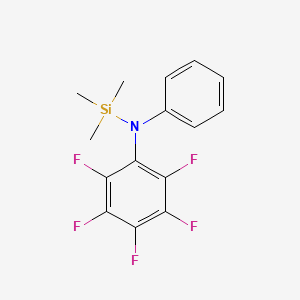

![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
